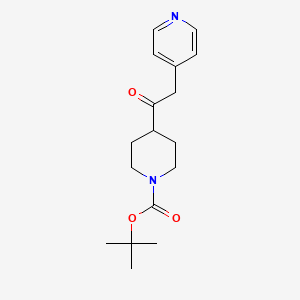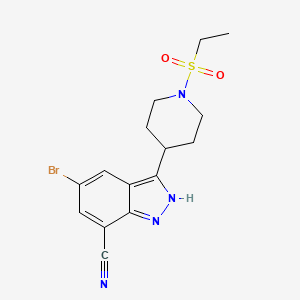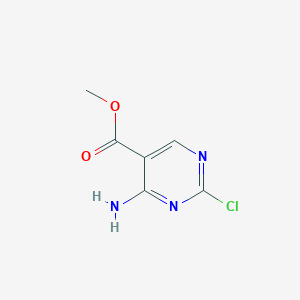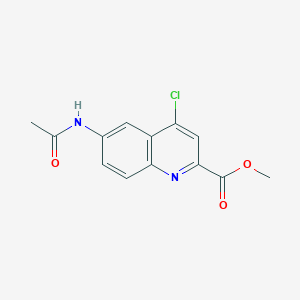
Methyl-6-Acetamido-4-Chlorchinolin-2-carboxylat
Übersicht
Beschreibung
“Methyl 6-acetamido-4-chloroquinoline-2-carboxylate” is a chemical compound with the CAS Number: 1133115-95-3 . Its molecular formula is C13H11ClN2O3 . The compound is used for research purposes .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11ClN2O3/c1-7(17)15-8-3-4-11-9(5-8)10(14)6-12(16-11)13(18)19-2/h3-6H,1-2H3,(H,15,17) . This code provides a specific description of the molecule’s structure.Physical and Chemical Properties Analysis
The molecular weight of “Methyl 6-acetamido-4-chloroquinoline-2-carboxylate” is 278.69 .Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
Chinolin-Derivate, wie z. B. Methyl-6-Acetamido-4-Chlorchinolin-2-carboxylat, weisen häufig eine gute antibakterielle Aktivität gegen verschiedene grampositive und gramnegative mikrobielle Spezies auf . Die antibakterielle Aktivität von Chinolin-Derivaten hängt von der Substitution am heterocyclischen Pyridinring ab .
Antimalaria-Anwendungen
Chinoline sind bekannt für ihre antimalariellen Eigenschaften . Der Chinolinkern ist in zahlreichen biologischen Verbindungen vorhanden, darunter auch Antimalaria-Mittel .
Antitumor-Aktivität
Chinolin-Derivate wurden auf ihre potenzielle Antitumor-Aktivität untersucht . Sie werden in großem Umfang zur Behandlung verschiedener Krebsarten eingesetzt .
Antiviren-Anwendungen
Chinolin-Derivate sind auch dafür bekannt, antivirale Eigenschaften zu besitzen . Sie können die DNA-Synthese hemmen, indem sie die Spaltung der bakteriellen DNA-Gyrase und Typ-IV-Topoisomerase fördern, was letztendlich zum raschen Tod von Bakterien führt .
Antidepressive und Antiepileptische Eigenschaften
Chinolin-Derivate wurden auf ihre potenziellen antidepressiven und antiepileptischen Eigenschaften untersucht . Sie können zur Behandlung verschiedener neurologischer Erkrankungen eingesetzt werden .
Entzündungshemmende Wirkungen
Chinolin-Derivate sind dafür bekannt, entzündungshemmende Wirkungen zu haben . Sie können zur Behandlung verschiedener entzündlicher Erkrankungen eingesetzt werden .
Antihypertensive Anwendungen
Chinolin-Derivate wurden auf ihre potenziellen antihypertensiven Eigenschaften untersucht . Sie können zur Behandlung von Bluthochdruck eingesetzt werden .
Einsatz bei der Behandlung von Infektionen
Chinolin-Derivate werden in großem Umfang zur Behandlung von Harnwegs-, Atemwegs- und Knochen-Gelenkinfektionen sowie sexuell übertragbaren Krankheiten, Pneumonie, Prostatitis und akuter Bronchitis eingesetzt .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 6-acetamido-4-chloroquinoline-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c1-7(17)15-8-3-4-11-9(5-8)10(14)6-12(16-11)13(18)19-2/h3-6H,1-2H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJEXZIPIXRWVPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC2=C(C=C1)N=C(C=C2Cl)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674939 | |
| Record name | Methyl 6-acetamido-4-chloroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1133115-95-3 | |
| Record name | Methyl 6-(acetylamino)-4-chloro-2-quinolinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-95-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-acetamido-4-chloroquinoline-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


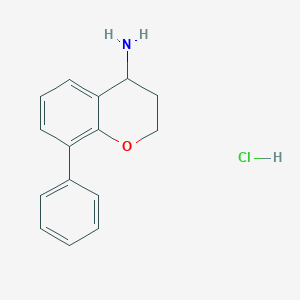
![1-[(2-fluorophenyl)methyl]-1H-imidazol-2-amine hydrochloride](/img/structure/B1454190.png)
![2-[2-(2-Oxo-1,3-diazinan-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1454191.png)
![4-(methylthio)-N-(pyridin-3-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454193.png)
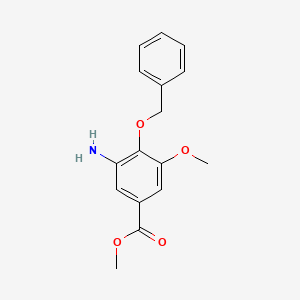

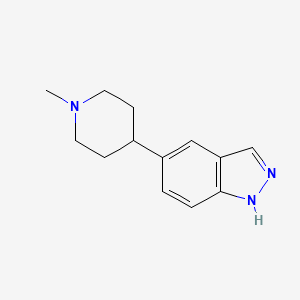
![3-[6-(benzyloxy)-1H-indol-1-yl]propanoic acid](/img/structure/B1454201.png)

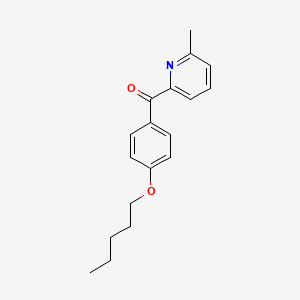
![Methyl 5-nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1454207.png)
